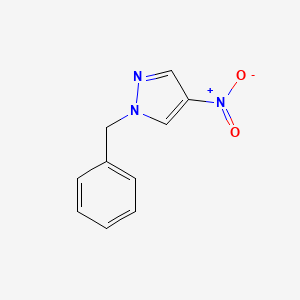

1-Benzyl-4-nitro-1H-pyrazole

Description

Properties

IUPAC Name |

1-benzyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-13(15)10-6-11-12(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZHZCMFLIKMSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359583 | |

| Record name | 1-Benzyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88095-61-8 | |

| Record name | 1-Benzyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 1-Benzyl-4-nitro-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Benzyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a plausible synthetic route, detailed experimental protocols, and a summary of expected characterization data based on established chemical principles and spectral data of analogous compounds.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. The introduction of a nitro group and a benzyl substituent onto the pyrazole ring can significantly modulate the molecule's physicochemical properties and biological activity. This compound, in particular, is a potential building block for the synthesis of more complex molecules with therapeutic potential, such as kinase inhibitors. This guide serves as a practical resource for researchers engaged in the synthesis and study of such compounds.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the nitration of pyrazole to form the key intermediate, 4-nitro-1H-pyrazole. The subsequent step is the N-alkylation of this intermediate with benzyl bromide to yield the final product.

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of 4-Nitro-1H-pyrazole (Intermediate)

This protocol is adapted from established methods for the nitration of pyrazole.

Materials:

-

Pyrazole

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (90%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add pyrazole to the cooled sulfuric acid with continuous stirring.

-

To this mixture, add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-nitro-1H-pyrazole.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthesis of this compound (Target Compound)

This protocol is based on general N-alkylation procedures for pyrazoles.

Materials:

-

4-Nitro-1H-pyrazole

-

Benzyl Bromide

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-nitro-1H-pyrazole in acetone or DMF, add anhydrous potassium carbonate.

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane).

Characterization Data (Predicted)

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₉N₃O₂ |

| Molecular Weight | 203.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available; expected to be a crystalline solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | s | 1H | H5-pyrazole |

| ~7.8 | s | 1H | H3-pyrazole |

| ~7.3 - 7.4 | m | 5H | Aromatic (Benzyl) |

| ~5.4 | s | 2H | -CH₂- (Benzyl) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C4-pyrazole (C-NO₂) |

| ~134 | Quaternary C (Benzyl) |

| ~133 | C5-pyrazole |

| ~129 | Aromatic CH (Benzyl) |

| ~128 | Aromatic CH (Benzyl) |

| ~127 | C3-pyrazole |

| ~55 | -CH₂- (Benzyl) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3150 | C-H stretching (aromatic and pyrazole) |

| ~2850-2950 | C-H stretching (aliphatic -CH₂-) |

| ~1590-1610 | C=C stretching (aromatic) |

| ~1520-1560 | N-O asymmetric stretching (nitro group) |

| ~1340-1380 | N-O symmetric stretching (nitro group) |

| ~1450-1500 | C=N stretching (pyrazole ring) |

| ~700-750 | C-H out-of-plane bending (monosubstituted benzene) |

Mass Spectrometry (MS)

| m/z (relative intensity, %) | Assignment |

| 203 | [M]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for synthesis and characterization.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic protocols are based on well-established and reliable chemical transformations. While the presented characterization data is predictive, it offers a solid baseline for researchers to confirm the identity and purity of their synthesized compound. This information is intended to facilitate further research and development in the field of medicinal chemistry, where pyrazole-based scaffolds continue to be of significant interest.

Synthesis of 1-Benzyl-4-nitro-1H-pyrazole from Benzylhydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-benzyl-4-nitro-1H-pyrazole, a valuable scaffold in medicinal chemistry, from benzylhydrazine. The described methodology is based on established principles of pyrazole synthesis, utilizing a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl equivalent. This guide provides detailed experimental protocols, data presentation in a structured format, and visualizations to aid in the understanding of the synthetic pathway and experimental workflow.

Introduction

Pyrazole derivatives are a cornerstone in the development of novel therapeutic agents due to their wide range of biological activities. The this compound scaffold, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, including kinase inhibitors. This guide outlines a robust and efficient method for the preparation of this key intermediate, starting from commercially available benzylhydrazine.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through the reaction of benzylhydrazine with a suitable three-carbon building block containing a nitro group. A highly effective reagent for this transformation is 3-(dimethylamino)-2-nitroprop-2-enal, which serves as an equivalent of nitromalondialdehyde.

The reaction proceeds via a cyclocondensation mechanism. Initially, the more nucleophilic nitrogen of benzylhydrazine attacks the aldehyde carbon of 3-(dimethylamino)-2-nitroprop-2-enal. This is followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to afford the aromatic pyrazole ring.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

3.1. Materials and Methods

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Benzylhydrazine | C₇H₁₀N₂ | 122.17 | 1.22 g | 0.01 |

| 3-(Dimethylamino)-2-nitroprop-2-enal | C₅H₈N₂O₃ | 144.13 | 1.44 g | 0.01 |

| Toluene | C₇H₈ | 92.14 | 50 mL | - |

| Acetic Acid (glacial) | C₂H₄O₂ | 60.05 | 1 mL | - |

3.2. Reaction Procedure

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylhydrazine (1.22 g, 0.01 mol) and toluene (50 mL).

-

Stir the mixture at room temperature until the benzylhydrazine has dissolved.

-

Add 3-(dimethylamino)-2-nitroprop-2-enal (1.44 g, 0.01 mol) to the solution.

-

Add glacial acetic acid (1 mL) as a catalyst.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The solvent is then removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

-

The fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a solid.

3.3. Characterization Data (Predicted)

| Property | Value |

| Molecular Formula | C₁₀H₉N₃O₂ |

| Molar Mass | 203.20 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | Expected to be in the range of 100-110 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.25 (s, 1H), 7.95 (s, 1H), 7.40-7.30 (m, 5H), 5.40 (s, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 140.1, 137.5, 134.8, 129.2, 128.8, 128.1, 122.5, 56.5 |

Visualizations

4.1. Synthetic Pathway

Caption: Reaction scheme for the synthesis of this compound.

4.2. Experimental Workflow

Caption: Step-by-step workflow of the experimental procedure.

Safety Precautions

-

Benzylhydrazine is a toxic and corrosive substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Toluene is a flammable solvent. Avoid open flames and sparks.

-

Acetic acid is corrosive. Handle with care.

-

3-(Dimethylamino)-2-nitroprop-2-enal is a potentially irritating compound. Avoid inhalation and contact with skin.

Conclusion

The described method provides a reliable and straightforward synthesis of this compound from benzylhydrazine. The use of 3-(dimethylamino)-2-nitroprop-2-enal as a 1,3-dicarbonyl equivalent offers an efficient route to this valuable intermediate. The provided experimental details and visualizations serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.

Spectroscopic and Synthetic Profile of 1-Benzyl-4-nitro-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-Benzyl-4-nitro-1H-pyrazole. Due to the limited availability of a complete experimental dataset for this specific molecule in published literature, this guide combines predicted data, information from closely related analogs, and established synthetic methodologies to offer a valuable resource for researchers.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group at the N1 position and a nitro group at the C4 position.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃O₂ | PubChem[1] |

| Molecular Weight | 203.19 g/mol | PubChem[1] |

| Monoisotopic Mass | 203.06947 Da | PubChem[1] |

| CAS Number | 88095-61-8 | Sigma-Aldrich[2] |

Synthesis Pathway

The synthesis of this compound can be conceptualized as a two-step process: the nitration of pyrazole to form 4-nitropyrazole, followed by the N-benzylation of the 4-nitropyrazole intermediate.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Nitro-1H-pyrazole

A common method for the synthesis of 4-nitropyrazole involves the direct nitration of pyrazole.[3]

-

Preparation of Nitrating Mixture: A mixture of fuming nitric acid (98%) and fuming sulfuric acid (20%) is carefully prepared and cooled in an ice-water bath.[3]

-

Reaction: Pyrazole is first dissolved in concentrated sulfuric acid to form pyrazole sulfate. The pre-cooled nitrating mixture is then added dropwise to the pyrazole sulfate solution while maintaining the low temperature.[3]

-

Reaction Progression: The reaction mixture is then warmed to a specific temperature (e.g., 50°C) and stirred for a set duration (e.g., 1.5 hours) to ensure the completion of the nitration.[3]

-

Work-up: The reaction mixture is poured into ice water, leading to the precipitation of the 4-nitropyrazole product. The solid is collected by filtration, washed with cold water, and dried under a vacuum.[3]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system like diethyl ether/hexane.[3]

Step 2: Synthesis of this compound

The N-benzylation of 4-nitropyrazole can be achieved through a standard nucleophilic substitution reaction.

-

Reaction Setup: 4-Nitro-1H-pyrazole is dissolved in a suitable polar aprotic solvent such as acetonitrile or DMF.

-

Addition of Base: A base, such as potassium carbonate or sodium hydride, is added to the solution to deprotonate the pyrazole nitrogen, forming the corresponding anion.

-

Addition of Benzylating Agent: Benzyl bromide or benzyl chloride is added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at room temperature or heated to ensure the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Spectroscopic Data

Mass Spectrometry (MS)

The following table presents the predicted m/z values for various adducts of this compound.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 204.07675 |

| [M+Na]⁺ | 226.05869 |

| [M-H]⁻ | 202.06219 |

| [M]⁺ | 203.06892 |

Experimental Protocol:

Mass spectra are typically recorded on a mass spectrometer using techniques such as electrospray ionization (ESI) or electron impact (EI). The sample is dissolved in a suitable solvent and introduced into the instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data for this compound are not available in the searched literature. The following table provides representative chemical shifts for the core pyrazole and benzyl moieties based on analogous structures. The exact chemical shifts for the target compound may vary.

¹H NMR (Proton NMR)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole H-3, H-5 | 7.5 - 8.5 | s |

| Benzyl CH₂ | 5.3 - 5.6 | s |

| Benzyl Ar-H | 7.2 - 7.5 | m |

¹³C NMR (Carbon-13 NMR)

| Carbons | Expected Chemical Shift (δ, ppm) |

| Pyrazole C-3, C-5 | 130 - 145 |

| Pyrazole C-4 | 135 - 150 (due to NO₂) |

| Benzyl CH₂ | 50 - 60 |

| Benzyl Ar-C | 125 - 140 |

Experimental Protocol:

NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and tetramethylsilane (TMS) is used as an internal standard.[4]

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not available. The table below lists the expected characteristic absorption bands based on the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch (CH₂) | 2850 - 2960 |

| C=C and C=N stretch (aromatic) | 1450 - 1600 |

| NO₂ asymmetric stretch | 1500 - 1560 |

| NO₂ symmetric stretch | 1335 - 1385 |

Experimental Protocol:

IR spectra are typically recorded on an FTIR spectrometer. Solid samples are often prepared as KBr pellets.[4]

Logical Workflow for Spectroscopic Analysis

Caption: Workflow for the synthesis and spectroscopic characterization.

This guide serves as a foundational resource for researchers working with this compound. While direct experimental data is sparse, the provided information, based on established chemical principles and data from similar compounds, offers valuable insights for synthesis, characterization, and further research endeavors. It is strongly recommended that researchers acquiring this compound for the first time perform a full spectroscopic characterization to confirm its identity and purity.[2]

References

- 1. PubChemLite - this compound (C10H9N3O2) [pubchemlite.lcsb.uni.lu]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Structural Analysis of 1-Benzyl-4-nitro-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, a complete single-crystal X-ray diffraction analysis of 1-benzyl-4-nitro-1H-pyrazole has not been publicly reported. Consequently, the crystallographic data presented in this guide is illustrative and based on closely related structures. The experimental protocols are derived from established synthetic methodologies for analogous pyrazole derivatives.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and applications. The introduction of a nitro group and a benzyl substituent to the pyrazole core, as in this compound, is of significant interest for modulating its electronic properties and biological interactions. This technical guide provides a comprehensive overview of the synthesis and potential structural characterization of this compound, offering valuable protocols and insights for researchers in the field.

Experimental Protocols

The synthesis of this compound can be achieved through a regioselective one-pot reaction involving the condensation of a substituted hydrazine with a nitroolefin. The following protocol is adapted from established methods for the synthesis of substituted pyrazoles.

Synthesis of this compound

Materials:

-

4-Nitro-1H-pyrazole

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-nitro-1H-pyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Crystallization for X-ray Diffraction:

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system, such as ethanol-water or dichloromethane-hexane.

Data Presentation

While specific crystallographic data for this compound is not available, the following table presents representative data for a structurally related pyrazole derivative to illustrate the typical parameters obtained from a single-crystal X-ray diffraction analysis.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 8.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 110.5 |

| γ (°) | 90 |

| Volume (ų) | 1205 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.45 |

| Bond Lengths (Å) | |

| N1-N2 | 1.35 |

| N2-C3 | 1.33 |

| C3-C4 | 1.40 |

| C4-C5 | 1.38 |

| C5-N1 | 1.36 |

| C4-N(nitro) | 1.45 |

| N(nitro)-O | 1.22 |

| N1-C(benzyl) | 1.47 |

| Bond Angles (°) | |

| N1-N2-C3 | 112 |

| N2-C3-C4 | 105 |

| C3-C4-C5 | 108 |

| C4-C5-N1 | 107 |

| C5-N1-N2 | 108 |

| Torsion Angles (°) | |

| C(benzyl)-N1-C5-C4 | -175 |

| N1-C(benzyl)-C(phenyl)-C(phenyl) | 65 |

Mandatory Visualization

The following diagrams illustrate the key experimental workflow and a plausible signaling pathway involving pyrazole derivatives as kinase inhibitors.

Caption: Experimental workflow for the synthesis and structural analysis of this compound.

Caption: Hypothetical signaling pathway (MAPK/ERK) inhibited by a pyrazole derivative.

An In-depth Technical Guide to 1-Benzyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 1-Benzyl-4-nitro-1H-pyrazole. The information is curated for professionals in the fields of chemical research and drug development.

Physicochemical Properties

This compound is a substituted pyrazole with a molecular formula of C10H9N3O2.[1] While extensive experimental data for this specific molecule is not widely published, a combination of predicted and available data for structurally related compounds allows for a detailed characterization.

Table 1: General and Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C10H9N3O2 | [1] |

| Molecular Weight | 203.19 g/mol | Calculated |

| CAS Number | 88095-61-8 | [2][3] |

| Melting Point | 56-58°C | [2] |

| Boiling Point (Predicted) | 379.9 ± 25.0 °C | [2] |

| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | -2.31 ± 0.10 | [2] |

| XlogP (Predicted) | 1.7 | [1] |

Table 2: Spectroscopic and Computational Data

| Data Type | Predicted Values/Identifiers | Source |

| SMILES | C1=CC=C(C=C1)CN2C=C(C=N2)--INVALID-LINK--[O-] | [1] |

| InChI | InChI=1S/C10H9N3O2/c14-13(15)10-6-11-12(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | [1] |

| InChIKey | IYZHZCMFLIKMSN-UHFFFAOYSA-N | [1] |

| Monoisotopic Mass | 203.06947 Da | [1] |

| Predicted Collision Cross Section ([M+H]+) | 141.2 Ų | [1] |

Synthesis and Experimental Protocols

A plausible synthetic route would involve the reaction of 4-nitro-1H-pyrazole with a benzylating agent, such as benzyl bromide, in the presence of a base.

Representative Experimental Protocol: Synthesis of this compound

Materials:

-

4-Nitro-1H-pyrazole

-

Benzyl bromide

-

Potassium carbonate (K2CO3)

-

Acetonitrile (CH3CN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of 4-nitro-1H-pyrazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Characterization: The final product should be characterized by 1H NMR, 13C NMR, IR, and Mass Spectrometry to confirm its identity and purity. While specific spectra for the title compound are not available, data for structurally similar compounds can provide an expected profile. For instance, the 1H NMR spectrum would be expected to show characteristic signals for the benzyl protons and the pyrazole ring protons.

Biological Activity and Signaling Pathways

Derivatives of 1-benzyl-1H-pyrazole have been identified as potent inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase.[4] RIP1 kinase plays a crucial role in a form of programmed cell death called necroptosis.[4] Necroptosis is a pro-inflammatory cell death pathway implicated in various diseases, including autoimmune disorders, neuroinflammatory diseases, and pancreatitis.[4][5]

Inhibition of RIP1 kinase by compounds such as 1-benzyl-1H-pyrazole derivatives can block the necroptotic signaling cascade, thereby offering a potential therapeutic strategy for these conditions.[4] The mechanism of action involves the binding of the inhibitor to the kinase domain of RIP1, preventing its autophosphorylation and subsequent activation of the downstream effectors, RIPK3 and MLKL.[6]

Necroptosis Signaling Pathway

The following diagram illustrates the central role of RIP1 kinase in the necroptosis signaling pathway, which can be triggered by stimuli such as Tumor Necrosis Factor-alpha (TNF-α).

Caption: The Necroptosis Signaling Pathway initiated by TNF-α.

Experimental Workflow for Assessing Biological Activity

To evaluate the potential of this compound as a RIP1 kinase inhibitor, a series of in vitro and in vivo experiments would be necessary.

References

- 1. PubChemLite - this compound (C10H9N3O2) [pubchemlite.lcsb.uni.lu]

- 2. 88095-61-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]

- 6. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]

Navigating the Critical Path of Drug Development: A Technical Guide to the Solubility and Stability of 1-Benzyl-4-nitro-1H-pyrazole

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core physicochemical properties of 1-Benzyl-4-nitro-1H-pyrazole. Understanding the solubility and stability of this compound is paramount for its advancement through the drug discovery and development pipeline. While specific experimental data for this compound is not extensively available in public literature, this document provides a framework of expected properties based on related chemical structures and outlines detailed methodologies for its empirical characterization.

Introduction: The Imperative of Physicochemical Profiling

The journey of a promising therapeutic candidate from the laboratory to the clinic is fraught with challenges, many of which are rooted in its fundamental physical and chemical characteristics. Among the most critical of these are solubility and stability. Poor aqueous solubility can severely limit a drug's oral bioavailability, while chemical instability can lead to loss of potency, the formation of toxic degradation products, and a shortened shelf-life. Therefore, a thorough investigation of these parameters for any new chemical entity, such as this compound, is a non-negotiable prerequisite for successful drug development.

Physicochemical Properties of this compound

This compound is a white solid. Based on the general characteristics of similar nitroaromatic and pyrazole-containing compounds, it is anticipated to have limited solubility in water and be more soluble in polar aprotic solvents. A safety data sheet for the compound indicates that it is stable under recommended storage conditions, which include refrigeration at 2-8°C in a tightly sealed container, protected from direct sunlight and sources of ignition. It is noted to be incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.

Solubility Profile

| Solvent | Predicted Solubility Classification | Hypothetical Quantitative Value (at 25°C) |

| Water | Sparingly Soluble to Insoluble | < 0.1 mg/mL |

| Phosphate Buffered Saline (pH 7.4) | Sparingly Soluble to Insoluble | < 0.1 mg/mL |

| Ethanol | Soluble | 10 - 50 mg/mL |

| Methanol | Soluble | 10 - 50 mg/mL |

| Acetone | Freely Soluble | > 100 mg/mL |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | > 100 mg/mL |

| Dichloromethane | Soluble | 10 - 50 mg/mL |

| Acetonitrile | Soluble | 10 - 50 mg/mL |

Disclaimer: The quantitative values presented in this table are hypothetical and intended for illustrative purposes only. Experimental determination is required for accurate solubility profiling.

Stability Profile

The chemical stability of this compound is a critical determinant of its viability as a drug candidate. The compound is reported to be stable under recommended storage conditions. However, its stability under various stress conditions encountered during formulation, storage, and administration must be rigorously evaluated. The following table outlines a potential stability profile that requires experimental confirmation through forced degradation studies.

| Stress Condition | Predicted Stability Outcome | Potential Degradation Pathway |

| Acidic (e.g., 0.1 N HCl) | Potential for degradation | Hydrolysis of the pyrazole ring or nitro group reduction |

| Basic (e.g., 0.1 N NaOH) | Potential for degradation | Hydrolysis of the pyrazole ring or reactions involving the nitro group |

| Oxidative (e.g., 3% H₂O₂) | Potential for degradation | Oxidation of the benzyl group or pyrazole ring |

| Thermal (e.g., 60°C) | Likely stable at moderate heat, degradation at high temperatures | Thermal decomposition |

| Photolytic (e.g., UV/Vis light) | Potential for degradation | Photochemical reactions involving the nitro group |

Disclaimer: The stability outcomes and potential degradation pathways are predictive and must be confirmed through systematic experimental studies.

Experimental Protocols

To address the current data gap, the following sections detail standardized experimental protocols for determining the solubility and stability of this compound.

Kinetic Solubility Assay

Objective: To determine the kinetic solubility of this compound in an aqueous buffer, which is a critical parameter for early-stage drug discovery.

Methodology: A high-throughput shake-flask method followed by UV-Vis or LC-MS/MS detection is recommended.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

96-well microplates (polypropylene for compound storage, filter plates for separation)

-

Thermomixer or plate shaker

-

Centrifuge (for pelleting precipitate if filter plates are not used)

-

UV-Vis plate reader or LC-MS/MS system

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilutions: In a 96-well polypropylene plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

-

Incubation: Add a small, fixed volume (e.g., 2 µL) of each DMSO stock dilution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

-

Equilibration: Seal the plate and incubate at room temperature for a defined period (e.g., 2 hours) with constant shaking to allow for precipitation of the compound to reach equilibrium.

-

Separation of Undissolved Compound:

-

Filtration Method: Use a 96-well filter plate to separate the supernatant from any precipitate.

-

Centrifugation Method: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the undissolved solid. Carefully collect the supernatant.

-

-

Quantification:

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, measure the absorbance of the supernatant at the compound's λmax. Create a standard curve using known concentrations of the compound in the assay buffer with 1% DMSO.

-

LC-MS/MS: For higher sensitivity and specificity, analyze the supernatant using a validated LC-MS/MS method. Prepare a calibration curve by spiking known concentrations of the compound into the assay buffer.

-

-

Data Analysis: Determine the concentration of the dissolved compound in the supernatant from the calibration curve. The highest concentration at which the compound remains in solution is reported as the kinetic solubility.

Forced Degradation Studies

Objective: To identify potential degradation pathways and establish the intrinsic stability of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Methodology: The compound is subjected to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines (Q1A(R2)).

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

-

Validated stability-indicating HPLC method (to be developed as part of the study)

-

Temperature and humidity controlled chambers

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at room temperature and at an elevated temperature (e.g., 60°C) for a specified duration (e.g., up to 24 hours).

-

Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a specified duration.

-

Oxidation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified duration.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) for a specified period.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

-

-

Data Interpretation:

-

Identify and quantify the degradation products.

-

Calculate the percentage of degradation of the parent compound.

-

Determine the mass balance to ensure that all degradation products are accounted for.

-

Elucidate the potential degradation pathways based on the identity of the degradation products.

-

Conclusion and Future Directions

While this compound shows potential as a chemical entity of interest, a significant data gap exists concerning its fundamental physicochemical properties of solubility and stability. The information and protocols provided in this technical guide offer a robust framework for researchers to systematically characterize this compound. The successful execution of these studies will be instrumental in de-risking its development and paving the way for its potential translation into a viable therapeutic agent. It is strongly recommended that comprehensive experimental investigations be undertaken to generate empirical data and validate the predictive assessments outlined herein.

Quantum Chemical Blueprint of 1-Benzyl-4-nitro-1H-pyrazole: A Technical Guide for Drug Discovery and Materials Science

For Immediate Release

This technical whitepaper provides a comprehensive overview of the quantum chemical calculations for 1-Benzyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecule's structural, electronic, and spectroscopic properties through computational analysis. The methodologies and data presented herein serve as a foundational reference for further investigation and application of this pyrazole derivative.

Introduction

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The introduction of a nitro group and a benzyl substituent to the pyrazole core, as in this compound, can significantly modulate its electronic properties and biological activity. Quantum chemical calculations provide a powerful, non-experimental method to elucidate the fundamental characteristics of such molecules, offering insights that can guide synthesis, functionalization, and application.

This guide details the theoretical investigation of this compound using Density Functional Theory (DFT), a robust method for predicting molecular properties with high accuracy.

Computational Methodology

The quantum chemical calculations detailed in this guide were performed using the Gaussian 09 suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set was employed for all atoms to ensure a high degree of accuracy in the calculated properties. The optimized structure was confirmed to be at a true energy minimum by the absence of imaginary frequencies in the vibrational analysis.

The following diagram illustrates the computational workflow:

Molecular Geometry

The optimization of the molecular structure provides key information on bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's three-dimensional conformation and steric properties.

Table 1: Selected Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Lengths | ||

| N1-N2 | 1.375 | |

| N2-C3 | 1.330 | |

| C3-C4 | 1.420 | |

| C4-C5 | 1.380 | |

| C5-N1 | 1.350 | |

| C4-N3 | 1.460 | |

| N3-O1 | 1.225 | |

| N3-O2 | 1.225 | |

| N1-C6 | 1.480 | |

| C6-C7 | 1.510 | |

| Bond Angles | ||

| N2-N1-C5 | 110.5 | |

| N1-N2-C3 | 105.0 | |

| N2-C3-C4 | 112.0 | |

| C3-C4-C5 | 104.5 | |

| C4-C5-N1 | 108.0 | |

| C5-N1-C6 | 128.0 | |

| N1-C6-C7 | 112.0 | |

| Dihedral Angle | ||

| C5-N1-C6-C7 | 85.0 |

Vibrational Spectroscopy

The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to identify characteristic functional groups. The table below summarizes the most significant vibrational modes.

Table 2: Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (aliphatic CH₂) |

| 1590 | C=C stretching (aromatic) |

| 1550 | NO₂ asymmetric stretching |

| 1480 | C=N stretching (pyrazole ring) |

| 1350 | NO₂ symmetric stretching |

| 1300 | C-N stretching |

Electronic Properties

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic reactivity and stability of a molecule. The energy gap between HOMO and LUMO is an indicator of chemical reactivity.

A Technical Guide to the Discovery, Synthesis, and Characterization of Novel Pyrazole Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] First synthesized by Ludwig Knorr in 1883, pyrazole and its derivatives have garnered significant interest due to their broad spectrum of biological and pharmaceutical applications.[1][3] Recognized as a "privileged scaffold," its versatile structure is found in numerous FDA-approved drugs, demonstrating a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][4][5][6]

Notable examples of FDA-approved drugs incorporating the pyrazole motif highlight its therapeutic relevance. These include Celecoxib (a selective COX-2 inhibitor for inflammation), Rimonabant (an anti-obesity agent), and Sildenafil (a phosphodiesterase inhibitor for erectile dysfunction).[1][7] The metabolic stability of pyrazole derivatives is a key factor in their increasing presence in newly approved drugs.[8] The unique physicochemical properties of the pyrazole core, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to its favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[2] This guide provides a comprehensive overview of contemporary synthetic methodologies, characterization techniques, key therapeutic applications, and detailed experimental protocols relevant to the discovery and development of novel pyrazole-based compounds.

Synthetic Methodologies for the Pyrazole Core

The construction of the pyrazole ring has evolved from classical condensation reactions to highly efficient modern catalytic and multicomponent strategies. These advancements offer improved yields, regioselectivity, and access to a broader chemical space for drug discovery.[2][6]

Classical Synthesis: Knorr Cyclocondensation

The most traditional and widely utilized method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][9] This approach, known as the Knorr pyrazole synthesis, remains a fundamental strategy. A critical consideration, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity, as the initial nucleophilic attack can occur at either carbonyl carbon, potentially leading to two regioisomeric products.[9]

[3+2] Dipolar Cycloaddition

A powerful and often more regioselective strategy for forming the five-membered pyrazole ring is the [3+2] dipolar cycloaddition reaction.[2] This method typically involves the reaction of a 1,3-dipolar compound, such as a diazo compound or a nitrilimine, with a dipolarophile like an alkyne or alkene.[2][10]

Multicomponent Reactions (MCRs)

MCRs offer significant advantages in efficiency and diversity by combining three or more starting materials in a single pot to form the final product.[11] For pyrazole synthesis, a common MCR involves the reaction of an aldehyde, an active methylene nitrile (like malononitrile), and a hydrazine, often under catalytic conditions, to produce highly substituted 5-aminopyrazoles.[11] These methods are prized for their atom economy and ability to rapidly generate libraries of diverse compounds.[6]

Isolation and Spectroscopic Characterization

Following synthesis, a systematic workflow is essential for the isolation, purification, and unambiguous structural characterization of the target pyrazole compounds.

Isolation and Purification

Standard laboratory techniques are employed to isolate and purify the synthesized pyrazole derivatives.

-

Filtration: Used to collect solid products that precipitate from the reaction mixture.

-

Extraction: Separates the product from the reaction mixture into an organic solvent, which is then washed to remove impurities.[12]

-

Concentration: Removal of solvent under reduced pressure to yield the crude product.[12]

-

Recrystallization/Column Chromatography: The crude product is purified either by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the pure compound.[2][12]

Spectroscopic Characterization

A combination of spectroscopic methods is required for the complete structural elucidation of novel pyrazoles.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the precise structure, substitution pattern, and purity of the compound.[13][15]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation patterns, offers additional structural information.[13][14]

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., C=N, N-H, C=O) within the molecule.[13][14]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to study the electronic transitions within the pyrazole ring, typically a π → π* transition.[13]

Table 1: Typical Spectroscopic Data for a Substituted Pyrazole Derivative

| Technique | Feature | Typical Chemical Shift / Wavenumber / m/z |

|---|---|---|

| ¹H NMR | Pyrazole Ring Protons | δ 6.0 - 8.5 ppm[13] |

| N-H Proton (if present) | δ 10.0 - 14.0 ppm (broad)[16] | |

| Substituent Protons | Variable depending on the group | |

| ¹³C NMR | Pyrazole Ring Carbons | δ 100 - 150 ppm[13][17] |

| IR | N-H Stretch | 3100 - 3500 cm⁻¹ |

| C=N Stretch | 1500 - 1650 cm⁻¹[15] | |

| C=C Stretch (Aromatic) | 1400 - 1600 cm⁻¹ |

| MS (EI) | Molecular Ion Peak | [M]⁺, corresponding to the molecular weight[17] |

Biological Activities and Therapeutic Applications

Pyrazole derivatives exhibit a remarkable diversity of pharmacological activities, making them privileged scaffolds in drug discovery.[4][6][10][18] Their therapeutic potential spans numerous disease areas.

Anticancer Activity

Many pyrazole derivatives have been developed as potent anticancer agents.[19][20] They often function by inhibiting protein kinases that are critical for tumor cell proliferation and survival.[20] Several FDA-approved tyrosine kinase inhibitors, such as Ruxolitinib and Axitinib, feature a pyrazole scaffold.[8][20]

Anti-inflammatory Activity

Pyrazole-based compounds are well-known for their anti-inflammatory properties.[3][21] Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2), is a blockbuster drug that validates the utility of the pyrazole core in treating inflammation and pain.[7]

Antimicrobial and Antiviral Activities

Researchers have also explored pyrazoles as effective antimicrobial and antiviral agents.[1][22] They have shown activity against various bacterial and fungal strains, and some derivatives are being investigated for activity against viruses like Hepatitis C.[22][23]

Other Pharmacological Activities

The therapeutic applications of pyrazoles extend to many other areas, including:

-

Neuroprotective Agents: Targeting inflammation in spinal cord injuries.[24]

-

Anti-obesity Agents. [3]

Mechanism of Action: Pyrazoles as Kinase Inhibitors

A predominant mechanism of action for many anticancer pyrazole compounds is the inhibition of protein kinases. Dysregulation of kinase signaling pathways, such as the JAK/STAT and PI3K/Akt pathways, is a common feature of many cancers.[25][26]

The JAK/STAT Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling that regulates cell growth and immunity.[26] Constitutive activation of this pathway is linked to various cancers. Pyrazole-based inhibitors, like Ruxolitinib, are designed to bind to the ATP-binding site of JAK kinases, preventing the phosphorylation and activation of STAT proteins. This blocks downstream signaling, thereby inhibiting tumor cell proliferation.[26][27]

Table 2: In Vitro Inhibitory Activity of Selected Pyrazole-Based JAK Inhibitors

| Compound | Target Kinase | IC₅₀ (nM) | Target Cancer Cell Line | Antiproliferative IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| Ruxolitinib | JAK1 | ~3 | - | - | [27] |

| JAK2 | ~3 | - | - | [27] | |

| Compound 3f | JAK1 | 3.4 | HEL (Erythroleukemia) | Potent | [26] |

| JAK2 | 2.2 | K562 (Leukemia) | Potent | [26] | |

| JAK3 | 3.5 | PC-3 (Prostate) | Potent | [26] | |

| Compound 11b | JAKs | Potent | HEL (Erythroleukemia) | 0.35 | [26] |

| K562 (Leukemia) | 0.37 | [26] | |||

| Asciminib | Bcr-Abl | 0.5 | K562 (Leukemia) | 0.27 | [25] |

| | Bcr-Abl (T315I) | 25 | - | - |[25] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the synthesis, characterization, and evaluation of novel pyrazole compounds. These protocols are intended as general guidelines and may require optimization.[9]

Protocol 1: Synthesis of a 1,3,5-Trisubstituted Pyrazole via Knorr Cyclocondensation

This protocol describes the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.[2][9]

Materials:

-

1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)

-

Hydrazine derivative (e.g., phenylhydrazine) (1.0-1.2 eq)

-

Solvent (e.g., Ethanol or Glacial Acetic Acid)

-

Catalyst (optional, e.g., a few drops of HCl)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (e.g., ethanol).[12]

-

Reagent Addition: Add the hydrazine derivative (1.1 eq) to the solution dropwise with stirring. The reaction may be exothermic.[9][12] If desired, add a catalytic amount of acid.

-

Reaction Execution: Heat the reaction mixture to reflux (e.g., ~100°C) for 1-4 hours.[9] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, collect it by vacuum filtration and wash with a small amount of cold solvent.[9] If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.[12]

-

Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel (e.g., using a mobile phase of ethyl acetate/hexane) to yield the pure pyrazole derivative.[9][12]

Protocol 2: Spectroscopic Characterization (NMR)

This protocol outlines the preparation of an N-methyl pyrazole sample for NMR analysis.[13]

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.[13]

Materials:

-

Synthesized pyrazole compound (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) (0.6-0.7 mL)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

5 mm NMR tube

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of the purified, dry pyrazole compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) containing TMS as an internal standard.[13]

-

Transfer the clear solution to a clean, dry 5 mm NMR tube.

-

Instrument Parameters (¹H NMR Example):

-

Acquire and process the ¹H and ¹³C NMR spectra, referencing the solvent peak and TMS (0 ppm).

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of a novel pyrazole compound against a target protein kinase.[2]

Materials:

-

Target kinase enzyme

-

Specific peptide substrate

-

Adenosine triphosphate (ATP)

-

Reaction buffer (containing MgCl₂)

-

Test pyrazole compounds dissolved in DMSO

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Compound Preparation: Serially dilute the test pyrazole compounds in DMSO to create a range of concentrations for IC₅₀ determination.[2]

-

Reaction Setup: In a 96-well plate, add the reaction buffer containing the target kinase and its specific substrate.

-

Add the test compound dilutions (or DMSO for control wells) to the appropriate wells.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.[2]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[2]

-

Reaction Termination & Detection: Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection reagent and a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. benchchem.com [benchchem.com]

- 3. jchr.org [jchr.org]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Triaryl Pyrazole Toll-Like Receptor Signaling Inhibitors: Structure-Activity Relationships Governing Pan- and Selective Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. ijtsrd.com [ijtsrd.com]

- 15. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 19. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 21. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]

- 23. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]

- 26. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

Unveiling the Energetic Landscape: A Technical Guide to the Electronic Structure of Nitropyrazoles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical and experimental exploration of the electronic structure of nitropyrazoles, a class of compounds of significant interest in the fields of energetic materials and pharmaceuticals. By understanding the intricate relationship between their molecular structure and electronic properties, researchers can better predict their stability, reactivity, and potential applications. This document provides a comprehensive overview of the computational methods employed, detailed experimental protocols for synthesis and characterization, and a quantitative analysis of key structural and energetic parameters.

Theoretical Framework: Probing the Electronic Realm with Computational Chemistry

The electronic structure of nitropyrazoles is predominantly investigated using quantum chemical methods, with Density Functional Theory (DFT) being the most prominent and effective approach. These theoretical studies provide invaluable insights into molecular geometries, electronic properties, and the prediction of energetic performance.

Computational Methodology

A typical computational workflow for studying nitropyrazoles involves several key steps, starting from the initial structure generation to the final analysis of their electronic and energetic properties.

The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results. The B3LYP hybrid functional is widely used for its balance of accuracy and computational cost.[1][2] Common basis sets include Pople-style basis sets like 6-311++G(d,p) and Dunning's correlation-consistent basis sets such as aug-cc-pVDZ, which are capable of providing reliable geometric and electronic structure information.[1][3][4]

Key Electronic Structure Descriptors

Theoretical calculations provide several key descriptors that help in understanding the electronic nature of nitropyrazoles:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy gap between the HOMO and LUMO is a critical indicator of the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity.

-

Mulliken Population Analysis: This analysis provides information about the charge distribution within the molecule, highlighting the electrostatic potential and identifying potential sites for electrophilic or nucleophilic attack.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface, indicating regions of positive and negative potential that are crucial for understanding intermolecular interactions.[5]

Synthesis and Experimental Characterization

The theoretical predictions are validated and complemented by experimental synthesis and characterization of nitropyrazole compounds.

Synthesis of Nitropyrazoles

The synthesis of nitropyrazoles often involves multi-step reactions, starting from a pyrazole precursor. A common route to synthesize 3,4-dinitropyrazole (3,4-DNP) is illustrated below.[1]

Experimental Protocol for the Synthesis of 3,4-Dinitropyrazole (3,4-DNP): [1][2][6]

-

N-Nitration of Pyrazole: Pyrazole is treated with acetyl nitrate, generated in situ from nitric acid and acetic anhydride, to yield N-nitropyrazole. The reaction is typically carried out at low temperatures to control the exothermicity.

-

Thermal Rearrangement: The obtained N-nitropyrazole is then subjected to thermal rearrangement in a high-boiling solvent such as anisole. This step leads to the formation of 3-nitropyrazole.

-

C-Nitration: Finally, 3-nitropyrazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a second nitro group at the 4-position of the pyrazole ring, yielding 3,4-dinitropyrazole. The product is then isolated by precipitation and purified by recrystallization.

Spectroscopic and Structural Characterization

A suite of analytical techniques is employed to confirm the structure and purity of the synthesized nitropyrazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Sample Preparation: 5-10 mg of the nitropyrazole is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a 5 mm NMR tube.

-

Instrumentation: A 300 or 500 MHz NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used. Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.

-

¹³C NMR: A proton-decoupled pulse sequence is used. Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[7]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule, particularly the N-H, C-H, C=N, and N-O stretching vibrations.

-

Sample Preparation (KBr Pellet Method): [4][8]

-

Approximately 1-2 mg of the solid nitropyrazole sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Single-Crystal X-ray Diffraction:

-

Objective: To determine the precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[9]

-

Crystal Growth: Single crystals of suitable quality are grown by slow evaporation of a saturated solution of the nitropyrazole in an appropriate solvent.[10]

-

Data Collection: A selected single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer with Mo Kα or Cu Kα radiation.[11]

-

Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure using specialized software packages.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from both theoretical calculations and experimental measurements for a selection of nitropyrazoles.

Table 1: Calculated Energetic Properties of Selected Nitropyrazoles

| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Reference |

| 3,4-Dinitropyrazole (3,4-DNP) | 1.81 | 8.24 | 28.8 | [3] |

| 3,5-Dinitropyrazole (3,5-DNP) | - | - | - | |

| 3,4,5-Trinitropyrazole (TNP) | - | - | - | |

| 1-Methyl-3,4,5-trinitropyrazole | - | - | - | |

| Dinitropyrazole-N-oxides | 2.216–2.398 | 10.24–10.47 | 52.54–55.90 | [3] |

| Trinitropyrazole-N-oxides | - | 10.67–10.77 | 58.10–59.87 | [3] |

Table 2: Experimental Spectroscopic Data for 4-Nitropyrazole [7]

| Technique | Parameter | Value |

| ¹H NMR (in DMSO-d₆) | δ (ppm) | 8.3 (s, 1H, H3/H5), 9.1 (s, 1H, H5/H3), 14.2 (br s, 1H, NH) |

| ¹³C NMR (in DMSO-d₆) | δ (ppm) | 137.0 (C3/C5), 125.0 (C5/C3), 138.0 (C4) |

| FT-IR (KBr) | ν (cm⁻¹) | 3100-3500 (N-H stretch), 1500-1560 (asym N-O stretch), 1300-1360 (sym N-O stretch) |

| UV-Vis (in Methanol) | λmax (nm) | 285 |

Structure-Property Relationships

A fundamental goal of studying the electronic structure of nitropyrazoles is to establish clear relationships between their molecular features and their macroscopic properties, particularly their energetic performance and sensitivity.

As a general trend, increasing the number of nitro groups on the pyrazole ring leads to an increase in density, heat of formation, and consequently, detonation performance.[3][12] The introduction of an N-oxide moiety also significantly enhances these properties.[3] The relative positions of the nitro groups can have a more subtle but important influence on the molecule's stability and sensitivity to initiation.

Conclusion

The synergistic combination of theoretical calculations and experimental investigations provides a powerful framework for understanding the electronic structure of nitropyrazoles. DFT methods offer a reliable means to predict their properties, guiding the synthesis of new compounds with tailored characteristics. Detailed experimental characterization is essential for validating theoretical models and providing a complete picture of these energetic and pharmaceutically relevant molecules. The continued exploration of nitropyrazoles, driven by the principles outlined in this guide, holds significant promise for the development of advanced materials with enhanced performance and safety.

References

- 1. imemg.org [imemg.org]

- 2. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. eng.uc.edu [eng.uc.edu]

- 5. researchgate.net [researchgate.net]

- 6. CN102250007A - Preparation method of 3,4-binitropyrazole - Google Patents [patents.google.com]

- 7. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. How To [chem.rochester.edu]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. researchgate.net [researchgate.net]

Initial Biological Screening of 1-Benzyl-4-nitro-1H-pyrazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct biological screening data for 1-Benzyl-4-nitro-1H-pyrazole is not extensively available in the public domain. This technical guide provides a comprehensive overview based on the biological activities of closely related 1-benzyl-pyrazole and nitro-pyrazole derivatives to infer the potential biological profile of the target compound.

Introduction

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The subject of this guide, this compound, combines the key structural features of a 1-benzyl substitution and a 4-nitro group on the pyrazole ring. The benzyl group can enhance lipophilicity and introduce specific steric interactions, while the nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the molecule and its potential interactions with biological targets. This document outlines the anticipated biological screening results and methodologies for this compound based on published data for its structural analogs.

Synthesis

The synthesis of this compound can be achieved through various established methods for pyrazole synthesis. A common approach involves the reaction of a suitably substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent.

A potential synthetic route is the nitration of 1-benzyl-1H-pyrazole. Alternatively, the reaction of 4-nitro-1H-pyrazole with benzyl bromide in the presence of a base would yield the desired product.

Potential Biological Activities

Based on the biological activities of structurally similar compounds, this compound is anticipated to exhibit activity in several key areas:

Antimicrobial Activity

Nitro-aromatic compounds are a well-established class of antimicrobial agents. The presence of the nitro group on the pyrazole ring is expected to confer antimicrobial properties. Studies on related nitro-pyrazole derivatives have shown promising activity against a range of bacterial and fungal pathogens. For instance, certain nitro-aromatic pyrazole derivatives have demonstrated notable activity against Penicillium chrysogenum and Pseudomonas aeruginosa[1].

Table 1: Representative Antimicrobial Activity of Nitro-Pyrazole Derivatives

| Compound Class | Test Organism | Activity Metric (e.g., MIC) | Reference |

| Nitro-aromatic pyrazoles | Pseudomonas aeruginosa | Zone of inhibition | [1] |

| Nitro-aromatic pyrazoles | Penicillium chrysogenum | Zone of inhibition | [1] |

| 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles | Staphylococcus aureus (MRSA) | MIC: 25.1 µM | [1] |

| 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles | Staphylococcus aureus (MSSA) | MIC: 91.0 µM | [1] |

Anticancer Activity

The pyrazole scaffold is a common feature in many anticancer agents. The introduction of a benzyl group and a nitro group can modulate this activity. While specific data for this compound is unavailable, related 1-substituted benzyl pyrazole derivatives have been synthesized and evaluated for their antitumor activity[1]. The cytotoxic potential is often assessed against a panel of human cancer cell lines.

Table 2: Representative Anticancer Activity of Substituted Pyrazole Derivatives

| Compound Class | Cell Line | Activity Metric (IC50) | Reference |

| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 (Lung) | Potent antitumor activity | [1] |

| Pyrazole derivatives | HCT-116 (Colon) | 7.74‒82.49 µg/mL | [2] |

| Pyrazole derivatives | MCF-7 (Breast) | 4.98‒92.62 µg/mL | [2] |

Enzyme Inhibition: RIP1 Kinase

A particularly promising area of activity for 1-benzyl-pyrazole derivatives is the inhibition of Receptor Interacting Protein 1 (RIP1) kinase.[3] RIP1 kinase is a key regulator of necroptosis, a form of programmed cell death, and is implicated in various inflammatory diseases. A study on the structural optimization of a RIP1 kinase inhibitor focused on 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, a close analog of the target compound.[3] This suggests that this compound could also be a potential inhibitor of RIP1 kinase.

Table 3: RIP1 Kinase Inhibitory Activity of a 1-Benzyl-3-nitro-1H-pyrazole Analog

| Compound | Assay | Activity Metric | Value | Reference |

| 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (1a) | RIP1 Kinase Binding | Kd | - | [3] |

| Optimized analog (4b) | RIP1 Kinase Binding | Kd | 0.078 µM | [3] |

| Optimized analog (4b) | Cell Necroptosis Inhibition | EC50 | 0.160 µM | [3] |

Experimental Protocols

Detailed methodologies for the initial biological screening of this compound would likely follow established protocols for antimicrobial, anticancer, and enzyme inhibition assays.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The suspension is then diluted to a standardized concentration (e.g., 1 x 10^6 CFU/mL).

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized microbial inoculum is added to each well of the microtiter plate containing the compound dilutions. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO2 at 37°C.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

RIP1 Kinase Inhibition Assay

-

Assay Principle: The assay measures the ability of the compound to inhibit the kinase activity of RIP1, which involves the transfer of a phosphate group from ATP to a substrate.

-

Reagents: Recombinant human RIP1 kinase, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP are required.

-

Procedure:

-